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Carbamic acid, ethylnaphthyl-, ethyl ester - 63766-00-7

Carbamic acid, ethylnaphthyl-, ethyl ester

Catalog Number: EVT-14087726
CAS Number: 63766-00-7
Molecular Formula: C15H17NO2
Molecular Weight: 243.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Carbamic acid, ethylnaphthyl-, ethyl ester, commonly referred to as ethyl carbamate, is an organic compound with the formula C9H11NO2\text{C}_9\text{H}_{11}\text{NO}_2. It is classified as an ester of carbamic acid and is known for its occurrence in various fermented foods and beverages. Ethyl carbamate is recognized for its potential carcinogenic properties, leading to strict regulations regarding its concentration in consumables.

Source

Ethyl carbamate naturally forms during the fermentation process of alcoholic beverages, particularly wines and spirits. It can also be synthesized through the reaction of urea and ethanol or via the action of ammonia on ethyl chloroformate. The compound has been detected in low concentrations in various fermented products, highlighting its relevance in food chemistry and safety assessments.

Classification

Ethyl carbamate falls under the category of carbamates, which are esters derived from carbamic acid. It is categorized as a secondary amine due to the presence of an amine group in its structure. The compound is also classified based on its functional groups: it features an ester bond and an amine functional group.

Synthesis Analysis

Methods

The synthesis of ethyl carbamate can be achieved through several methods:

  1. Heating Urea and Ethanol: This method involves heating a mixture of urea and ethanol, which facilitates the formation of ethyl carbamate through a condensation reaction.
  2. Reaction with Ethyl Chloroformate: Ethyl chloroformate reacts with ammonia to produce ethyl carbamate. This method is notable for its efficiency and speed at elevated temperatures.
  3. Fermentation Processes: During fermentation, yeast metabolizes arginine or citrulline, producing urea that subsequently reacts with ethanol to form ethyl carbamate.

Technical Details

The reaction conditions, such as temperature and concentration of reactants, significantly influence the yield of ethyl carbamate. For instance, higher temperatures accelerate the reaction rate but may also lead to unwanted by-products.

Molecular Structure Analysis

Structure

The molecular structure of ethyl carbamate consists of an ethyl group attached to a carbamic acid moiety. Its chemical representation can be depicted as follows:

C9H11NO2\text{C}_9\text{H}_{11}\text{NO}_2

Data

  • Molecular Weight: 169.19 g/mol
  • Boiling Point: Approximately 175 °C
  • Melting Point: 149–152 °C
  • Solubility: Highly soluble in water, benzene, and ether.
Chemical Reactions Analysis

Reactions

Ethyl carbamate can participate in various chemical reactions:

  1. Hydrolysis: Under acidic or basic conditions, ethyl carbamate can hydrolyze back into urea and ethanol.
  2. Transesterification: Ethyl carbamate can react with different alcohols to form corresponding esters.
  3. Decomposition: At elevated temperatures or under specific conditions, it may decompose into toxic by-products.

Technical Details

The kinetics of these reactions depend on factors such as pH, temperature, and the presence of catalysts or inhibitors. For example, hydrolysis rates increase significantly in acidic environments.

Mechanism of Action

Process

The mechanism by which ethyl carbamate forms during fermentation involves several steps:

  1. Urea Formation: Yeast metabolizes amino acids (like arginine) into urea.
  2. Reaction with Ethanol: The urea subsequently reacts with ethanol under heat to produce ethyl carbamate.

Data

Research indicates that controlling fermentation conditions can minimize ethyl carbamate levels in alcoholic beverages. This includes managing nitrogen sources in yeast growth media to reduce urea accumulation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid
  • Odor: Mildly sweet odor
  • Density: Approximately 1.08 g/cm³ at 20 °C

Chemical Properties

  • Stability: Relatively stable under normal conditions but sensitive to heat.
  • Reactivity: Can react with strong acids or bases leading to hydrolysis.
  • Toxicity: Classified as a potential carcinogen; exposure limits are regulated in food products.
Applications

Scientific Uses

Ethyl carbamate is primarily studied for its implications in food safety and toxicology due to its carcinogenic properties. It serves as a model compound for understanding ester formation during fermentation processes and is utilized in research concerning flavor chemistry in food products. Additionally, it has applications in organic synthesis within pharmaceutical research, particularly concerning compounds that require similar structural features.

Properties

CAS Number

63766-00-7

Product Name

Carbamic acid, ethylnaphthyl-, ethyl ester

IUPAC Name

ethyl N-ethyl-N-naphthalen-1-ylcarbamate

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

InChI

InChI=1S/C15H17NO2/c1-3-16(15(17)18-4-2)14-11-7-9-12-8-5-6-10-13(12)14/h5-11H,3-4H2,1-2H3

InChI Key

WJJMHXJWKUMPKT-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC2=CC=CC=C21)C(=O)OCC

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